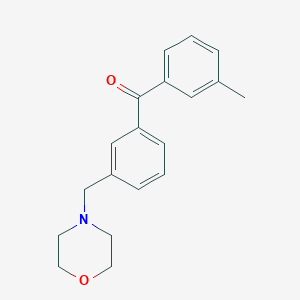

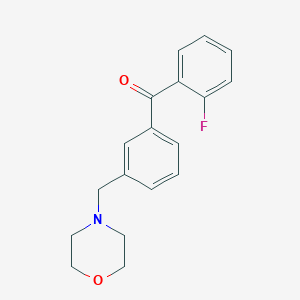

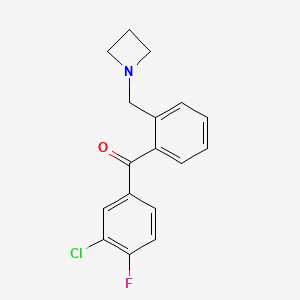

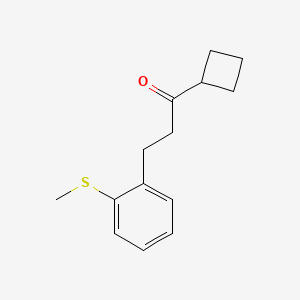

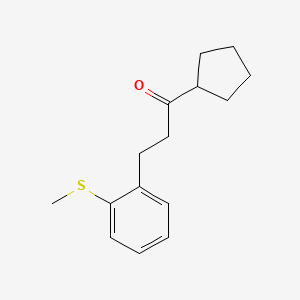

![molecular formula C8H10OS B1324929 5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol CAS No. 41301-23-9](/img/structure/B1324929.png)

5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol

説明

5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol is a chemical compound with the molecular formula C8H10OS and a molecular weight of 154.23 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound includes a cyclopenta[b]thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom . The molecule also contains a hydroxymethyl group (-CH2OH) attached to one of the carbon atoms in the ring .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 48-54°C at 1 mmHg . More specific physical and chemical properties may depend on the purity of the sample and the conditions under which it is stored and used.科学的研究の応用

Metabolism and Disposition in Therapeutics

The compound LY2452473, which is structurally related to 5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol, has been studied for its metabolism and disposition in humans. It's a selective androgen receptor modulator absorbed rapidly and cleared slowly from the human body. The study revealed that LY2452473 is primarily eliminated through metabolic pathways, with no single pathway accounting for a significant portion of the dose excreted. The findings provide insights into the metabolism and potential therapeutic applications of related compounds (Yi et al., 2012).

Neurotoxicity and Pharmacological Effects

3,4-Methylenedioxymethamphetamine (MDMA), a structurally similar compound, has been associated with neurotoxicity. The formation of reactive metabolites from MDMA and related compounds, like 5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol, may contribute to this neurotoxicity. Studies in humans have confirmed the presence of neurotoxic thioether adducts after MDMA ingestion, shedding light on the potential neurotoxic pathways of related substances (Perfetti et al., 2009).

作用機序

Safety and Hazards

特性

IUPAC Name |

5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c9-5-7-4-6-2-1-3-8(6)10-7/h4,9H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOARKVWJFPIWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。